2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid
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Overview
Description
2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid is an organic compound with the molecular formula C15H11BrCl2O4 It is a derivative of propanoic acid and contains both bromine and chlorine atoms, making it a halogenated aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-chlorophenol and 2-chlorophenol as the starting materials.
Formation of Ether Linkage: The first step involves the formation of an ether linkage between 2-bromo-4-chlorophenol and 2-chlorophenol through a nucleophilic substitution reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Introduction of Propanoic Acid Moiety: The resulting product is then reacted with 2-bromopropanoic acid in the presence of a base such as sodium hydride (NaH) to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation Reactions: The aromatic rings can be oxidized under specific conditions to form quinones or other oxidized products.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the aromatic rings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Substitution: Formation of substituted phenoxypropanoic acids.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of dehalogenated or reduced aromatic compounds.
Scientific Research Applications
2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, making it a valuable compound for drug development and other applications.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]acetic acid
- 2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]butanoic acid
- 2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]pentanoic acid
Uniqueness
2-[5-(2-Bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid is unique due to its specific combination of bromine and chlorine atoms on the aromatic rings, which can influence its reactivity and biological activity
Properties
CAS No. |
68534-27-0 |
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Molecular Formula |
C15H11BrCl2O4 |
Molecular Weight |
406.1 g/mol |
IUPAC Name |
2-[5-(2-bromo-4-chlorophenoxy)-2-chlorophenoxy]propanoic acid |
InChI |
InChI=1S/C15H11BrCl2O4/c1-8(15(19)20)21-14-7-10(3-4-12(14)18)22-13-5-2-9(17)6-11(13)16/h2-8H,1H3,(H,19,20) |
InChI Key |
LRZKXRRQBKDSHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Br)Cl |
Origin of Product |
United States |
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